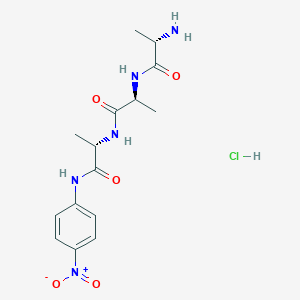

H-Ala-Ala-Ala-Pna HCl

Description

Role of H-Ala-Ala-Ala-Pna HCl as a Specialized Peptide Derivative in Enzymology

This compound is a specialized example of a peptide-pNA derivative, designed with a specific sequence of three alanine (B10760859) residues. This tri-alanine sequence makes it a particularly useful substrate for studying a class of proteases known as elastases. cymitquimica.combachem.com Elastases are serine proteases that have a preference for cleaving peptide bonds after small, neutral amino acids like alanine. diva-portal.org

Specifically, this compound is widely used as a chromogenic substrate for porcine pancreatic elastase. cymitquimica.combachem.com It is also a substrate for other enzymes such as astacin (B162394), a zinc-endopeptidase found in crayfish. cymitquimica.combachem.combjbestech.com In the laboratory, researchers use this compound to perform enzyme assays to measure the activity of these proteases. chemimpex.com The procedure typically involves incubating the substrate with the enzyme solution and measuring the rate of increase in absorbance at 410 nm as the yellow p-nitroaniline is released. elastin.com This allows for the determination of key enzyme kinetic parameters, which are vital for understanding the enzyme's function and for screening potential inhibitors. chemimpex.comtandfonline.com

The stability and reactivity of this compound make it a reliable tool for achieving reproducible results in both academic research and industrial applications, such as in the development of new therapeutic agents that target specific proteases. chemimpex.com

Historical Context and Evolution of Chromogenic Substrates in Protease Research

The development of chromogenic substrates marked a significant advancement in the field of enzymology. Before their introduction, protease activity was often measured using natural protein substrates like casein. nih.gov These methods were often laborious, less specific, and not easily quantifiable.

The concept of using small synthetic substrates began to gain traction, and the introduction of p-nitroanilide as a chromogenic leaving group was a pivotal moment. The p-nitroaniline group, when attached to an amino acid or peptide, is essentially colorless. However, upon enzymatic cleavage of the amide bond, the released p-nitroaniline becomes intensely yellow, providing a simple visual and spectrophotometric signal. oup.comru.nl

Initially, simple amino acid-pNA derivatives were used. However, it was soon realized that to achieve greater specificity for different proteases, which recognize specific amino acid sequences, longer peptide chains were necessary. ru.nl This led to the synthesis of a wide variety of tri- and tetrapeptide-pNA substrates, each designed to be a specific target for a particular protease. researchgate.nettandfonline.com For instance, substrates with arginine or lysine (B10760008) at the P1 position were developed for trypsin-like proteases, while those with aromatic amino acids were designed for chymotrypsin-like proteases. diva-portal.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTGUWFACBETID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669547 | |

| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50450-80-1 | |

| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Peptide Chemistry

Strategies for H-Ala-Ala-Ala-Pna HCl Synthesis

The creation of peptide p-nitroanilides (pNA) like this compound involves the formation of an amide bond between the C-terminal carboxyl group of the peptide and the amino group of p-nitroaniline. This process presents a significant chemical challenge due to the low nucleophilicity of the p-nitroaniline amino group, a consequence of the electron-withdrawing effect of the nitro group. nih.govmaastrichtuniversity.nl Both solid-phase and solution-phase synthesis have been adapted to address this difficulty.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method that builds the peptide chain sequentially on a solid polymer support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing and filtration. nii.ac.jp However, the direct coupling of p-nitroaniline to a resin-bound peptide is often inefficient. nih.gov

To overcome this, several specialized SPPS strategies have been developed:

Use of p-Nitroanilide Analogs: One effective approach involves using a pNA analog that is more amenable to solid-phase techniques. For instance, 5-amino-2-nitrobenzoic acid (Anb5,2) can be coupled to a Wang or Rink Amide resin. nih.govnih.gov Once the analog is attached to the resin, the peptide chain (e.g., Ala-Ala-Ala) can be assembled using standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov This strategy circumvents the difficult coupling step with pNA itself. nih.gov

Side-Chain Anchoring: For peptides containing amino acids with side-chain carboxyl groups, such as glutamic acid (Glu) or aspartic acid (Asp), a Fmoc-based strategy can be employed where the side chain is used to anchor the peptide to the resin. nih.gov This allows the C-terminal carboxyl group to be free for subsequent coupling to p-nitroaniline.

Post-Synthesis Oxidation: Another method involves using a linker like p-diaminobenzene attached to the resin. maastrichtuniversity.nlresearchgate.net After the peptide chain is synthesized, it is cleaved from the resin, yielding a peptide p-aminoanilide. This intermediate is then converted to the final peptide p-nitroanilide through a mild oxidation step. maastrichtuniversity.nlresearchgate.net However, this oxidation step limits the applicability of the method for peptides containing sensitive residues like methionine, cysteine, or tryptophan. maastrichtuniversity.nl

The general workflow for Fmoc-based SPPS involves repetitive cycles of deprotection of the N-terminal Fmoc group (typically with piperidine) followed by coupling of the next Fmoc-protected amino acid using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.com The final step involves cleaving the completed peptide from the resin support using a strong acid, such as trifluoroacetic acid (TFA). youtube.comyoutube.com

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification of intermediates after each step, offers flexibility and can be scaled up effectively. slideshare.netrsc.org For chromogenic substrates, this method has been refined to handle the challenge of acylating the poorly reactive p-nitroaniline.

Key strategies in solution-phase synthesis include:

Use of Potent Coupling Reagents: Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), often provide low to moderate yields (30-58%) when used with p-nitroaniline. maastrichtuniversity.nl To improve efficiency, more powerful condensing agents like phosphorus oxychloride or diphenylphosphinic chloride have been employed. nih.govresearchgate.net

Strategic Fragment Condensation: A highly effective strategy involves synthesizing the complete, protected peptide fragment first (e.g., Boc-Ala-Ala-Ala) and then coupling this fragment to p-nitroaniline in the final step. nih.gov This approach often results in superior yields of the final product compared to sequentially building the peptide on a pre-formed amino acid-pNA starting block. nih.gov

Purification Advances: Modern solution-phase synthesis can benefit from techniques that avoid traditional chromatography. Group-Assisted Purification (GAP) chemistry, for instance, uses a recoverable auxiliary group to facilitate purification, thereby reducing solvent waste and simplifying the process. rsc.org

Overcoming the low reactivity of p-nitroaniline has been a central theme in the synthesis of chromogenic substrates. Research has led to several methodological advancements that facilitate the crucial amide bond formation.

In solid-phase synthesis, the development of pre-functionalized resins or cleavable linkers represents a major step forward. By incorporating a pNA analog like 5-amino-2-nitrobenzoic acid (Anb5,2) onto the resin support at the outset, the problematic coupling step is effectively bypassed, allowing for the use of standard, efficient Fmoc-based peptide synthesis protocols. nih.govnih.gov The use of specialized coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) has been shown to be effective for attaching these analogs to the resin. nih.gov

Advanced Synthetic Modifications and Analog Design Principles

Beyond the fundamental synthesis of the peptide chain, advanced modifications and rational design principles are employed to create substrates with tailored properties for specific research applications. These alterations can enhance enzyme recognition, improve solubility, or increase stability in assay conditions.

The effectiveness of a chromogenic substrate like this compound lies in its ability to be recognized and cleaved by a specific protease. scbt.com The peptide sequence is the primary determinant of this specificity, as it is designed to mimic the natural cleavage site of the target enzyme. scbt.comnih.gov H-Ala-Ala-Ala-Pna is a well-established substrate for elastases, including porcine pancreatic elastase and human leukocyte elastase, because these enzymes show a preference for cleaving peptide bonds following small, hydrophobic amino acids like alanine (B10760859). biosynth.com

The process of discovering optimal peptide sequences for a given enzyme often involves:

Knowledge of Natural Substrates: Analyzing the amino acid sequences at the natural cleavage sites of a protease provides a starting point for designing effective synthetic substrates. nih.gov

Peptide Library Screening: A powerful approach for identifying highly specific substrates is the screening of large combinatorial peptide libraries. jpt.com Techniques such as Cellular Libraries of Peptide Substrates (CLiPS) utilize E. coli surface display to present millions of different peptide sequences. pnas.org These libraries can be screened using methods like fluorescence-activated cell sorting (FACS) to quantitatively identify the sequences that are most efficiently cleaved by the target enzyme. pnas.org

Modular Design: Substrates can be designed with modular components to create responsive systems for complex biological environments. For example, dual enzyme-responsive peptides have been synthesized where the cleavage of a substrate by one enzyme unmasks a site for a second enzyme, allowing for the detection of enzymatic cascades. nih.gov

Chemical modifications can be introduced into the peptide substrate to enhance its utility in research assays. bachem.com These modifications can improve physical properties or alter biological stability. gtpeptide.com

Common modifications include:

N-Terminal Modification: The free N-terminal amino group can be modified to improve stability. Acetylation is a common modification that removes the positive charge at the N-terminus, which can mimic the state of the native protein and increase the peptide's resistance to degradation by exopeptidases. biosynth.com

C-Terminal Modification: The C-terminus is functionalized with the chromogenic (pNA) or fluorogenic (e.g., 7-amido-4-methylcoumarin, AMC) reporter group that enables detection of enzymatic activity. bachem.com

Backbone and Side-Chain Modifications: To increase stability against non-target proteases, the peptide backbone can be altered. This includes the incorporation of D-amino acids (the non-natural stereoisomer) or N-methylated amino acids, which make the peptide bonds resistant to cleavage. bachem.comgtpeptide.com Side chains of residues like lysine (B10760008) or cysteine can also be easily derivatized to attach other functional groups. nih.gov

Macrocyclization: Creating cyclic peptides, for example through disulfide bridges between cysteine residues, can confer significant conformational rigidity. biosynth.com This often leads to higher stability and enhanced affinity for the target enzyme. gtpeptide.com Recent advances also utilize macrocycles as "molecular glues" to facilitate highly site-specific modifications on peptides and proteins. acs.org

| Modification Type | Example | Purpose/Effect |

|---|---|---|

| N-Terminal Modification | Acetylation, Biotinylation | Removes charge, increases stability against exopeptidases, allows for affinity purification (biotin). bachem.combiosynth.com |

| C-Terminal Modification | Amidation, p-Nitroanilide (pNA), 7-Amino-4-methylcoumarin (AMC) | Increases stability, provides a chromogenic or fluorogenic handle for detecting enzyme cleavage. bachem.com |

| Backbone Modification | Incorporation of D-amino acids or N-methylated amino acids | Increases resistance to proteolytic degradation, can alter peptide conformation. bachem.comgtpeptide.com |

| Side-Chain Modification | PEGylation (on Lys), Cyclization (via Cys-Cys disulfide bond) | Increases solubility and in vivo half-life, confers conformational rigidity and enhances stability. gtpeptide.combiosynth.com |

Enzymological Applications: Substrate Specificity and Kinetic Analysis

Characterization of Proteolytic Enzyme Activity Using H-Ala-Ala-Ala-Pna HCl

The utility of this compound as a substrate lies in the chromogenic properties of its C-terminal p-nitroaniline (pNA) group. When the amide bond between the alanine (B10760859) residue and the pNA moiety is cleaved by a protease, the released p-nitroaniline exhibits a distinct yellow color, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm. This direct relationship between product formation and a measurable optical signal facilitates the real-time assay of enzyme activity.

Applications in Serine Protease Activity Quantification

This compound and its N-acylated analogue, Suc-Ala-Ala-Ala-pNA, are widely recognized as effective substrates for the quantification of serine protease activity, most notably for elastases. Porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE) are two well-studied serine proteases that efficiently hydrolyze this substrate. celprogen.comglpbio.com The specificity of these enzymes for substrates with small, hydrophobic amino acid residues like alanine at the P1 position makes the tri-alanine sequence an ideal recognition motif.

The assay is typically performed in a buffered solution at the optimal pH for the specific elastase being studied, for instance, pH 8.0 for porcine pancreatic elastase. tandfonline.com The reaction is initiated by the addition of the enzyme to a solution containing this compound, and the rate of p-nitroaniline release is monitored over time. This rate is directly proportional to the concentration of active enzyme in the sample, allowing for precise quantification of enzymatic activity.

Utility for Zinc-Endopeptidase Activity Studies (e.g., Astacin)

Beyond serine proteases, this compound and its derivatives have proven useful in the study of certain metalloproteases. Notably, astacin (B162394), a zinc-endopeptidase originally isolated from the crayfish Astacus astacus, is capable of cleaving succinyl-Ala-Ala-Ala-p-nitroanilide. glpbio.com This was a significant finding, as many metallopeptidases are not typically active against small arylamide substrates. The ability of astacin to hydrolyze the Ala-p-nitroanilide bond demonstrates a broader substrate specificity than initially anticipated for this family of enzymes. A comparative kinetic study of astacin and meprin A, another member of the astacin family of metallopeptidases, confirmed that both enzymes could cleave succinyl-Ala-Ala-Ala-p-nitroanilide, highlighting the utility of this substrate in characterizing and comparing the activity of these zinc-dependent enzymes.

Comparative Analysis with Other Enzyme Substrates in Protease Assays

The effectiveness of this compound as a substrate can be understood in the context of broader studies on protease specificity. Research on human pancreatic elastase 2, for instance, has utilized a range of peptide p-nitroanilides to map the enzyme's substrate preferences. These studies have shown a preference for medium to large hydrophobic residues at the P1 position. nih.gov While this compound itself may not always be the most efficiently hydrolyzed substrate when compared to peptides with bulkier residues like valine or leucine (B10760876) at P1 (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for human leukocyte elastase), its simplicity and well-defined cleavage site make it an excellent tool for fundamental kinetic studies and for comparing the baseline activities of different elastase preparations. echelon-inc.comnih.gov

For instance, studies comparing the substrate specificities of different elastases have revealed important distinctions. Porcine elastase I shows a high specificity for Ala-Ala and Ala-Gly bonds, making this compound a suitable substrate. In contrast, elastase II has a broader specificity for larger hydrophobic residues. celprogen.com Therefore, the choice of substrate, including this compound, is critical for differentiating the activities of various proteases and for understanding the structure-function relationships of their active sites.

Quantitative Enzyme Kinetic Analysis

This compound is an invaluable tool for the quantitative analysis of enzyme kinetics, allowing for the determination of key parameters that describe the efficiency and mechanism of enzyme catalysis.

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, V_max)

Kinetic studies on the hydrolysis of the closely related substrate Suc-Ala-Ala-Ala-pNA by porcine pancreatic elastase have provided detailed insights into these parameters. A thorough kinetic analysis of this reaction yielded the following Michaelis-Menten parameters:

| Enzyme | Substrate | Parameter | Value |

|---|---|---|---|

| Porcine Pancreatic Elastase | Suc-Ala-Ala-Ala-pNA | K_m | 1.15 mM |

| k_cat | Data not specified in the provided text | ||

| V_max | Data not specified in the provided text |

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot (rate vs. [substrate]) or a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) can be constructed to graphically determine these kinetic constants.

Steady-State and Pre-Steady-State Kinetic Investigations of Enzyme-Substrate Interactions

The serine protease catalytic mechanism involves a two-step process of acylation and deacylation, leading to the formation of a transient acyl-enzyme intermediate. pnas.org this compound and similar substrates are instrumental in dissecting these steps through steady-state and pre-steady-state kinetic analyses.

Pre-steady-state kinetics, on the other hand, focuses on the initial moments of the reaction, before the steady state is established. This technique can provide detailed information about the individual rate constants for the formation and breakdown of reaction intermediates. For example, studies on the hydrolysis of succinyl-L-alanyl-L-alanine p-nitroanilide by α-chymotrypsin have used pre-steady-state methods to measure the pressure dependence of the formation of the tetrahedral intermediate, providing insights into the reaction mechanism and the volume changes that occur during catalysis. nih.gov While specific pre-steady-state kinetic data for this compound were not found in the provided search results, the principles of these investigations are directly applicable to the study of its hydrolysis by serine proteases. Such studies are crucial for a complete understanding of the enzyme-substrate interactions and the catalytic mechanism at a molecular level.

Influence of Environmental Factors on Enzymatic Hydrolysis Rates (e.g., pH, ionic strength, temperature)

The rate of enzymatic hydrolysis of this compound is critically dependent on environmental factors that influence the enzyme's conformational state and catalytic efficiency. These factors include pH, ionic strength, and temperature, each of which can significantly alter the interaction between the enzyme and the substrate.

pH: The pH of the reaction buffer affects the ionization state of amino acid residues within the enzyme's active site, as well as the substrate itself. Most enzymes exhibit a characteristic optimal pH at which their activity is maximal. For proteases that cleave H-Ala-Ala-Ala-pNA, such as subtilisin, the activity is generally highest in alkaline conditions. For instance, hydrolysis reactions involving subtilisin are often conducted at pH values ranging from 8.0 to 8.6 to ensure optimal catalytic function. Deviations from the optimal pH can lead to a rapid decrease in reaction velocity due to the protonation or deprotonation of key catalytic residues, which disrupts the precise geometry required for catalysis. mdpi.com

Ionic Strength: The ionic strength of the solution, determined by the concentration of salts, can modulate enzymatic activity by influencing electrostatic interactions. researchgate.net An increase in ionic strength can either enhance or inhibit enzyme activity depending on the specific protease. For some enzymes, increased salt concentration can shield electrostatic repulsions between the enzyme and substrate, thereby promoting binding and increasing the hydrolysis rate. Conversely, excessively high ionic strength may disrupt essential salt bridges within the enzyme structure or interfere with substrate binding, leading to reduced activity. researchgate.netwur.nl Studies on various enzymatic hydrolysis systems show that conductivity, which is related to ionic strength, has a significant effect on hydrolysis kinetics. wur.nl

Temperature: Temperature profoundly impacts the rate of enzymatic reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher reaction rate, up to an optimal point. researchgate.net However, beyond this optimum, the enzyme's structural integrity is compromised. The delicate balance of non-covalent bonds that maintain the protein's three-dimensional shape is disrupted, leading to thermal denaturation and a sharp loss of activity. researchgate.net For example, studies on the enzymatic hydrolysis of various substrates have shown optimal temperatures around 48°C to 55°C. researchgate.netresearchgate.net The specific optimal temperature for the hydrolysis of H-Ala-Ala-Ala-pNA would depend on the thermal stability of the particular protease being assayed.

| Factor | General Effect on Hydrolysis of H-Ala-Ala-Ala-pNA | Typical Optimal Range (Enzyme Dependent) |

| pH | Affects ionization of active site residues, influencing substrate binding and catalysis. | Alkaline pH (e.g., 8.0-8.6 for subtilisin-like proteases) |

| Ionic Strength | Modulates electrostatic interactions between enzyme and substrate. researchgate.net | Highly enzyme-specific; can enhance or inhibit activity. |

| Temperature | Increases reaction rate up to an optimum, after which denaturation occurs. researchgate.net | Mesophilic range (e.g., 37°C - 55°C) for many common proteases. |

Enzymatic Specificity Profiling

H-Ala-Ala-Ala-pNA is a valuable tool for profiling the specificity of various proteases due to its simple, well-defined tripeptide sequence.

Substrate Selectivity for Different Protease Classes and Subtypes

The hydrolysis of H-Ala-Ala-Ala-pNA is not universal among proteases; its cleavage is characteristic of enzymes with a preference for small, neutral amino acids, particularly alanine, at their substrate-binding sites. This substrate is readily cleaved by several members of the serine protease and metalloprotease classes.

It is a well-established substrate for elastases, including porcine pancreatic elastase and human leukocyte elastase, which are serine proteases known to cleave peptides after small hydrophobic residues like alanine. biosynth.comglpbio.com Additionally, broad-spectrum serine proteases such as subtilisin and proteinase K, as well as the zinc-endopeptidase astacin, can efficiently hydrolyze this tri-alanine peptide. glpbio.combachem.com The ability of an enzyme to cleave this substrate indicates a binding pocket that can accommodate alanine residues.

| Protease Class | Enzyme Example | Source | Known to Hydrolyze H-Ala-Ala-Ala-pNA? |

| Serine Protease | Porcine Pancreatic Elastase | Porcine Pancreas | Yes biosynth.comglpbio.com |

| Serine Protease | Human Leukocyte Elastase | Human Neutrophils | Yes biosynth.com |

| Serine Protease | Subtilisin | Bacillus species | Yes glpbio.combachem.com |

| Serine Protease | Proteinase K | Engyodontium album | Yes glpbio.combachem.com |

| Zinc Endopeptidase | Astacin | Crayfish | Yes glpbio.combachem.com |

Elucidation of Enzyme Active Site Preferences (P1-P3 positions) through Structural Analysis

The specificity of a protease is determined by the geometry and chemical nature of its substrate-binding pockets, known as subsites (S). These subsites accommodate the amino acid residues of the substrate, designated as P positions (P3, P2, P1, P1', etc., from the N-terminus relative to the scissile bond). The H-Ala-Ala-Ala-pNA substrate presents alanine at the P1, P2, and P3 positions.

Structural analysis of proteases that cleave this substrate provides insight into their active site preferences:

S1 Subsite: The cleavage of the bond following the C-terminal alanine (P1 position) indicates that the S1 pocket of the enzyme is suited to bind a small, neutral residue. Enzymes like elastase possess an S1 pocket that is relatively shallow and non-polar, making it ideal for accommodating amino acids such as alanine, valine, or serine.

S2 and S3 Subsites: The presence of alanine at the P2 and P3 positions suggests that the corresponding S2 and S3 subsites of the cleaving enzyme can also effectively bind small hydrophobic residues. The efficient hydrolysis of an Ala-Ala-Ala sequence points to an extended substrate-binding cleft that does not have a strict requirement for larger or charged residues in these positions.

By using H-Ala-Ala-Ala-pNA in kinetic assays, researchers can probe the enzyme's ability to bind this specific sequence. Comparing its hydrolysis rate to that of other substrates with different amino acids at the P1-P3 positions allows for a detailed mapping of the enzyme's active site preferences and helps to build a comprehensive specificity profile. nih.gov This information is crucial for understanding the protease's biological function and for the rational design of specific inhibitors. nih.gov

Mechanistic Elucidation of Proteolytic Activity

Investigating Enzyme Reaction Mechanisms Using H-Ala-Ala-Ala-Pna HCl and Analogs

The hydrolysis of this compound by serine proteases follows a well-established two-step mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. This process is characteristic of the ping-pong kinetic mechanism observed for this class of enzymes.

The catalytic cycle of serine proteases, such as elastase, initiates with the binding of the substrate, this compound, to the enzyme's active site. The reaction proceeds through nucleophilic attack by the active site serine residue (Ser-195 in chymotrypsin) on the carbonyl carbon of the scissile peptide bond in the substrate. This attack is facilitated by the other members of the catalytic triad, histidine and aspartate.

The initial nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by a network of hydrogen bonds within the enzyme's "oxyanion hole." The subsequent collapse of this intermediate results in the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate, where the H-Ala-Ala-Ala portion of the substrate is ester-linked to the active site serine. The p-nitroaniline moiety is released at this stage, which can be quantified spectrophotometrically to monitor the rate of the acylation step.

Table 1: Kinetic Parameters for the Hydrolysis of Alanine-based p-Nitroanilide Substrates by Serine Proteases

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Porcine Pancreatic Elastase | N-succinyl-Ala-Ala-Ala-pNA | 1.1 | 29 | 26,000 |

| Human Neutrophil Elastase | N-succinyl-Ala-Ala-Pro-Val-pNA | 0.25 | 15 | 60,000 |

| Proteinase K | suc-Ala-Ala-Ala-pNA | 0.5 | 450 | 900,000 tandfonline.com |

| Subtilisin Carlsberg | suc-Ala-Ala-Ala-pNA | 1.2 | 350 | 290,000 tandfonline.com |

This table presents kinetic data for the hydrolysis of alanine-containing p-nitroanilide substrates by different serine proteases, illustrating the varying efficiencies of these enzymes.

The hydrolysis of the acyl-enzyme intermediate is the second key step in the catalytic cycle, leading to the regeneration of the free enzyme. This deacylation step involves the nucleophilic attack of a water molecule on the ester carbonyl of the acyl-enzyme intermediate. The catalytic triad residues are again crucial for this process. The histidine residue, acting as a general base, activates the water molecule by abstracting a proton, thereby increasing its nucleophilicity.

Insights into Substrate Binding and Catalysis

The efficiency and specificity of proteolytic enzymes are not solely determined by the catalytic residues but are also heavily influenced by the interactions between the substrate and the enzyme's binding pockets, known as subsites.

The binding of a substrate like this compound to a serine protease is a dynamic process that often involves conformational changes in both the enzyme and the substrate. Many proteases exist in an equilibrium of different conformational states, and substrate binding can shift this equilibrium towards a more catalytically competent conformation. This "induced fit" mechanism ensures optimal alignment of the substrate's scissile bond with the catalytic machinery of the enzyme.

Upon initial binding, the enzyme and substrate form a non-covalent Michaelis complex. Structural studies of serine proteases complexed with substrate analogs have revealed that the enzyme's active site can undergo subtle yet significant conformational adjustments to accommodate the substrate. These changes can include movements of loops surrounding the active site, which can "close" over the bound substrate, shielding it from the solvent and creating a microenvironment conducive to catalysis. While specific structural data for an this compound-enzyme complex is not extensively detailed in the provided search results, the general principles of conformational dynamics in serine proteases are well-established through studies with other peptide substrates.

The specificity of serine proteases is largely determined by the nature of their substrate-binding subsites. These subsites are designated S1, S2, S3, etc., for the pockets that accommodate the amino acid residues N-terminal to the scissile bond (P1, P2, P3, etc.), and S1', S2', etc., for the pockets that bind the residues C-terminal to the cleavage site.

Studies with a series of related substrates, where the alanine (B10760859) residues are systematically replaced with other amino acids, have been crucial in mapping the specificity of the subsites of various proteases. For instance, the efficient cleavage of suc-Ala-Ala-Ala-pNA by enzymes like proteinase K and subtilisin Carlsberg highlights the preference of their S1, S2, and S3 sites for small, neutral residues. tandfonline.com The favorable interactions within these subsites help to properly orient the substrate for catalysis and stabilize the transition states of both the acylation and deacylation steps.

Table 2: Substrate Specificity of Aqualysin I and Proteinase K

| Substrate | Aqualysin I kcat/Km (s-1M-1) | Proteinase K kcat/Km (s-1M-1) |

|---|---|---|

| suc-Ala-Ala-Ala-pNA | 9.0 x 105 | 9.0 x 105 |

| suc-Ala-Ala-Val-pNA | 2.0 x 103 | 2.0 x 103 |

| suc-Phe-Val-Ala-pNA | 1.8 x 105 | 1.8 x 105 |

| suc-Phe-Val-Leu-pNA | 6.0 x 104 | 6.0 x 104 |

This interactive table compares the catalytic efficiencies of Aqualysin I and Proteinase K for different peptide p-nitroanilide substrates, demonstrating the influence of P1 and P2 residues on substrate specificity. Data from Tanaka et al. tandfonline.com

Mechanistic Comparisons Across Enzyme Families

While this compound is a classic substrate for serine proteases, its use can be extended to compare the catalytic mechanisms of enzymes from different families or even different members within the same family. By comparing the kinetic parameters for the hydrolysis of this substrate by various proteases, researchers can gain insights into their relative activities and specificities.

For example, comparing the hydrolysis of N-succinyl-Ala-Ala-Ala-pNA by porcine pancreatic elastase and earthworm fibrinolytic enzymes reveals differences in their substrate preferences. While elastase efficiently hydrolyzes this substrate, some earthworm proteases show weaker activity, indicating that their active sites are not as well-suited to accommodate a tri-alanine sequence. researchgate.net Such comparative studies are essential for understanding the evolutionary relationships between proteases and the molecular basis for their diverse biological functions.

Furthermore, the response of different enzymes to inhibitors in the presence of this compound as a substrate can also provide mechanistic insights. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can reveal information about whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both, further elucidating the catalytic mechanism.

Differentiation of Endopeptidase and Exopeptidase Mechanisms

Proteases are broadly classified into two major groups based on their site of action on a polypeptide chain: endopeptidases and exopeptidases. The hydrolysis of this compound is a classic example of an endopeptidic mechanism.

Endopeptidases , or endoproteinases, cleave peptide bonds within the interior of a polypeptide chain. wikipedia.orgtaylorandfrancis.com They recognize specific amino acid sequences and catalyze the hydrolysis of a peptide bond at a specific site within that sequence. In the case of this compound, enzymes like elastase act as endopeptidases. Elastase recognizes the polyalanine sequence and specifically cleaves the amide bond between the C-terminal alanine residue and the p-nitroanilide (pNA) group. This cleavage occurs internally within the substrate molecule, releasing the yellow chromophore p-nitroaniline. The specificity of elastase for alanine at the P1 position (the amino acid residue contributing the carboxyl group to the scissile bond) is a key determinant of this endopeptidic cleavage.

Exopeptidases , in contrast, cleave peptide bonds at the ends of a polypeptide chain. taylorandfrancis.comnih.gov They are further categorized into aminopeptidases, which remove single amino acids from the N-terminus, and carboxypeptidases, which remove single amino acids from the C-terminus. This compound is not a typical substrate for exopeptidases. The N-terminus is a free amine (indicated by "H-"), which could potentially be a target for aminopeptidases. However, the primary cleavage event for proteases that utilize this substrate is the internal hydrolysis releasing p-nitroaniline. The C-terminal p-nitroanilide group is an unnatural blocking group, making the substrate generally resistant to the action of carboxypeptidases, which typically require a free carboxyl group at the C-terminus for recognition and catalysis.

A study differentiating endopeptidases and aminopeptidases utilized various alanine-p-nitroanilide substrates, including (Ala)3-p-nitroaniline, to demonstrate distinct cleavage patterns. nih.gov Endopeptidases hydrolyzed the internal peptide bond, whereas aminopeptidases sequentially cleaved amino acids from the N-terminus. This highlights how the structure of the substrate dictates its susceptibility to different protease classes.

The cleavage of this compound by elastase is therefore a clear demonstration of an endopeptidase mechanism, driven by the enzyme's specific recognition of an internal peptide sequence.

Advanced Methodologies and Future Research Directions

Spectrophotometric Assay Development and Optimization

The core utility of H-Ala-Ala-Ala-Pna HCl lies in its design as a chromogenic substrate. Enzymatic cleavage of the peptide bond between the tri-alanine sequence and the p-nitroaniline (pNA) moiety results in the release of the yellow-colored pNA molecule. This property is exploited in spectrophotometric assays to monitor enzyme activity.

Monitoring p-nitroaniline Release for Real-time Kinetics and Activity Measurements

The enzymatic hydrolysis of this compound by proteases like elastase liberates p-nitroaniline. This product has a distinct absorbance maximum at approximately 405-410 nm. caymanchem.comsigmaaldrich.comsigmaaldrich.com By continuously monitoring the increase in absorbance at this wavelength using a spectrophotometer, researchers can track the formation of p-nitroaniline in real-time. elastin.comnih.gov

This direct relationship between product formation and absorbance allows for the precise determination of reaction velocity. The rate of substrate hydrolysis can be calculated from the linear portion of the absorbance versus time plot. This data is fundamental for calculating key enzyme kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which describe the enzyme's affinity for the substrate and its turnover rate, respectively. nih.govglpbio.com The assay is noted for its high reproducibility and can typically be completed in under 30 minutes. sigmaaldrich.com

Table 1: Key Parameters in Spectrophotometric Monitoring of p-nitroaniline Release

| Parameter | Description | Typical Value/Range | Source(s) |

| Chromophore | p-nitroaniline (pNA) | - | sigmaaldrich.comnih.gov |

| Wavelength (λmax) | The wavelength at which pNA exhibits maximum absorbance. | 405 - 410 nm | caymanchem.comsigmaaldrich.comelastin.com |

| Molar Extinction Coefficient (ε) | A measure of how strongly pNA absorbs light at a specific wavelength. | ~8,800 - 9,920 M⁻¹cm⁻¹ | sigmaaldrich.comsigmaaldrich.com |

| Assay Buffer pH | The pH at which the assay is conducted, optimized for enzyme activity. | Typically pH 7.5 - 8.3 | sigmaaldrich.comelastin.com |

| Temperature | The temperature at which the assay is performed, optimized for enzyme stability and activity. | 25°C - 37°C | elastin.comnih.gov |

Adaptations for High-Throughput Screening of Protease Activity in Research Settings

The simplicity and colorimetric nature of the pNA-based assay make it highly amenable to high-throughput screening (HTS). HTS formats are essential for rapidly evaluating large libraries of chemical compounds, often in the search for novel enzyme inhibitors. nih.gov The assay can be miniaturized and performed in multi-well plates (e.g., 96-well or 384-well formats), allowing for the simultaneous testing of hundreds or thousands of compounds. nih.gov

In a typical HTS setup, the enzyme, the substrate (this compound), and a potential inhibitor are combined in each well. Automated liquid handlers and microplate readers are used to dispense reagents and measure the absorbance at 410 nm in all wells over time. nih.gov A reduction in the rate of p-nitroaniline formation compared to a control well (without an inhibitor) indicates that the test compound has inhibitory activity against the protease. This approach provides a robust and cost-effective primary screening method to identify lead compounds for drug discovery and other applications. gbiosciences.comgbiosciences.comsigmaaldrich.com

Table 2: Comparison of Traditional vs. High-Throughput Screening (HTS) Assay Formats

| Feature | Traditional Kinetic Assay | High-Throughput Screening (HTS) Assay |

| Format | Single cuvette | Multi-well microtiter plates (96, 384, etc.) |

| Volume | Milliliters (mL) | Microliters (µL) |

| Throughput | Low (one sample at a time) | High (hundreds to thousands of samples) |

| Instrumentation | Spectrophotometer | Automated microplate reader |

| Primary Goal | Detailed kinetic characterization (Km, kcat) | Rapid identification of "hits" (e.g., inhibitors) |

| Reagent Consumption | High per sample | Low per sample |

Integration with Complementary Biochemical and Biophysical Techniques

While valuable on its own, the utility of this compound is significantly enhanced when used in conjunction with other biochemical and biophysical methods for enzyme analysis and peptide research.

Application in Enzyme Purification and Characterization Studies

During the purification of a specific protease from a complex biological mixture, such as a cell extract, it is crucial to track the enzyme's activity through various separation steps (e.g., ammonium sulfate fractionation, column chromatography). This compound provides a rapid and convenient method to assay the fractions collected from each purification step. asm.orgasm.org The fractions exhibiting the highest activity are pooled for subsequent purification stages, allowing researchers to efficiently isolate the target enzyme. asm.org

Once the enzyme is purified, this substrate is used in characterization studies to determine its biochemical properties. This includes finding the optimal pH and temperature for its activity, assessing its stability under different conditions, and determining its substrate specificity by comparing its activity on this compound with its activity on other pNA-linked peptides with different amino acid sequences. nih.govnih.gov

Utilization in Peptide-Based Research Beyond Direct Proteolysis, including Peptide Design

Beyond its role as a simple substrate for measuring proteolysis, the tri-alanine sequence (Ala-Ala-Ala) itself is a fundamental building block in peptide research. The structural and chemical properties of this motif can be exploited in the design of more complex peptides. chemimpex.com Peptides containing this sequence can be synthesized for various research purposes, including the development of new therapeutic agents or diagnostic tools. chemimpex.com

In peptide design, the Ala-Ala-Ala sequence can serve as a stable, structurally simple scaffold or spacer. The inherent properties of peptides, such as their tunability, can be leveraged, while research continues to address their typically weak proteolytic stability through modifications like using D-isomers or peptidomimetics. nih.gov The insights gained from how proteases interact with this simple sequence can inform the design of more complex peptide-based drugs or probes with enhanced stability or specificity. chemimpex.com

Theoretical and Computational Approaches in Peptide Substrate Design

The design of peptide substrates is no longer solely an empirical process. Modern research leverages powerful theoretical and computational tools to predict and create novel peptides with tailored properties. These in silico methods allow for the rapid exploration of a vast sequence space that would be impossible to screen experimentally. microsoft.combiorxiv.org

Computational approaches, including molecular docking and molecular dynamics simulations, can model the interaction between a peptide substrate and the active site of a target protease. units.it This allows researchers to predict how changes in the peptide sequence will affect binding affinity (Km) and catalytic efficiency (kcat).

More advanced strategies employ artificial intelligence and machine learning algorithms. For instance, models like CleaveNet have been developed as end-to-end AI pipelines for designing protease substrates with desired cleavage profiles. microsoft.combiorxiv.org These systems can generate novel peptide sequences that are predicted to be highly efficient and selective for a specific target protease. biorxiv.org Such computational tools can be used to design substrates that are superior to this compound, perhaps by offering greater specificity for a particular enzyme or by having enhanced kinetic parameters, thereby accelerating research and development in enzymology and drug discovery. researchgate.netnih.gov

Table 3: Overview of Computational Approaches in Peptide Design

| Approach | Description | Application in Substrate Design | Source(s) |

| Molecular Docking | Predicts the preferred orientation of a peptide when bound to a target protein's active site. | Estimates binding affinity (related to Km) and identifies key interactions. | units.it |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of the enzyme-substrate complex. | Provides insights into the conformational changes during binding and catalysis. | units.it |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of peptides to their biological activity using statistical models. | Predicts the kinetic parameters of new peptide sequences based on existing data. | nih.gov |

| Machine Learning / AI (e.g., CleaveNet) | Uses algorithms trained on large datasets of known cleavage events to predict and design new substrates. | Generates novel peptide sequences with optimized efficiency and selectivity for a target protease. | microsoft.combiorxiv.org |

Molecular Modeling of Enzyme-Substrate Complexes for this compound

Molecular modeling provides an in-silico framework to visualize and analyze the transient interactions between this compound and the active site of target proteases, such as elastase. biosynth.com This computational approach is essential for understanding the structural determinants of substrate specificity and the mechanism of catalysis.

By employing molecular mechanics force fields and libraries of side-chain rotamers, researchers can simulate the conformational space within the enzyme's binding pocket when complexed with the substrate. duke.edu These simulations calculate the free energy of different conformations, allowing for the prediction of the most stable and catalytically productive binding mode. duke.edu For the this compound substrate, modeling can elucidate how the three consecutive alanine (B10760859) residues engage with the enzyme's subsites (S1, S2, S3). Studies on similar serine protease substrates show that such extended peptide chains can trigger conformational changes in the enzyme that distort the substrate, promoting efficient nucleophilic attack and subsequent hydrolysis. researchgate.net These models serve as a powerful tool for rationalizing kinetic data and for the future design of more specific or efficient protease substrates.

| Modeling Technique | Objective | Key Parameters Investigated | Relevant Enzyme Class Example |

|---|---|---|---|

| Molecular Docking | Predict the preferred binding orientation of the substrate in the enzyme's active site. | Binding affinity scores, hydrogen bond networks, hydrophobic interactions. | Serine Proteases (e.g., Elastase) |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Conformational stability, solvent accessibility, subsite interactions. | Astacin (B162394) metalloproteases |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the electronic details of the bond cleavage reaction. | Transition state energies, reaction pathways, charge distribution. | Serine Proteases (e.g., Chymotrypsin) |

Predictive Algorithms for Substrate Specificity and Hydrolysis Optimization

Predictive algorithms are increasingly used to forecast enzyme behavior and optimize reaction conditions, thereby accelerating research and development. These computational tools can be applied to substrates like this compound to predict which enzymes will cleave it and under what conditions the hydrolysis will be most efficient.

Algorithms for predicting substrate specificity often analyze the amino acid sequence of the substrate in conjunction with the known preferences of a wide range of proteases. By evaluating all possible mutations within an enzyme's binding site, these methods can accurately predict the relative catalytic efficiency for numerous enzyme-substrate combinations. duke.edu This approach has been successfully used to design proteases with altered substrate specificity. duke.edu For hydrolysis optimization, methodologies such as Response Surface Methodology (RSM) are employed to model and optimize the effects of multiple variables simultaneously. nih.govmdpi.com Factors like enzyme-substrate ratio, temperature, pH, and reaction time can be systematically varied to build a predictive model that identifies the optimal conditions for the maximal release of p-nitroaniline from this compound. mdpi.comresearchgate.net

| Algorithm Type | Focus Area | Input Parameters | Predicted Output |

|---|---|---|---|

| Machine Learning Models (e.g., SVM, Neural Networks) | Substrate Specificity | Peptide sequence, enzyme family, known kinetic data (Km, kcat). | Likelihood of cleavage, predicted kinetic parameters. |

| Response Surface Methodology (RSM) | Hydrolysis Optimization | Temperature, pH, enzyme concentration, substrate concentration, time. nih.govresearchgate.net | Optimal conditions for maximum degree of hydrolysis or product yield. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Substrate Specificity | Physicochemical properties of amino acids in the substrate. | Correlation between substrate structure and cleavage efficiency. |

Emerging Research Avenues

The utility of this compound and its constituent parts continues to inspire new areas of research, particularly in the fields of enzyme discovery and the creation of next-generation biological reporter systems.

Exploration in Novel Protease Discovery and Characterization through Substrate Profiling

This compound serves as a valuable tool for the discovery and characterization of novel proteases. As a chromogenic substrate, it can be used in high-throughput screening assays to rapidly identify enzymatic activity in complex biological samples, such as cell lysates or environmental isolates. d-nb.info The release of the yellow p-nitroaniline product provides a simple and direct measure of proteolytic activity. d-nb.info

A more advanced strategy involves the use of hybrid combinatorial substrate libraries. nih.gov In this approach, a core peptide scaffold, similar to the tri-alanine sequence, is systematically modified at different positions (e.g., P1, P2, P4). nih.gov By exposing a newly discovered enzyme to this library of related substrates, researchers can rapidly map its substrate specificity profile. This information is crucial for classifying the enzyme, understanding its biological function, and comparing it to known proteases. The data gathered from such profiling can reveal preferences for specific amino acid residues, which is fundamental for both basic research and the development of specific inhibitors or probes. nih.govnih.gov

| Substrate Sequence | Relative Activity (%) | Inferred Specificity |

|---|---|---|

| H-Ala-Ala-Ala-Pna | 100% | High affinity for small, aliphatic residues at P3. |

| H-Gly-Ala-Ala-Pna | 75% | Tolerates Glycine at P3. |

| H-Val-Ala-Ala-Pna | 15% | Reduced activity with larger branched-chain residues at P3. |

| H-Ala-Val-Ala-Pna | 120% | Preference for Valine at P2 over Alanine. |

Development of Advanced Reporter Systems based on p-nitroaniline Chemistry for Biological Research

The fundamental principle of p-nitroaniline (pNA) chemistry—enzymatic cleavage leading to a quantifiable color change—is a cornerstone of many biological assays. mdpi.com Emerging research focuses on enhancing and diversifying this principle to create more sophisticated reporter systems for a wider range of applications.

While pNA provides a robust chromogenic signal, advancements are being made by developing reporters with different outputs and improved characteristics. This includes the creation of fluorogenic substrates that offer greater sensitivity than their chromogenic counterparts. Furthermore, the concept of a cleavable reporter is being applied to entirely new molecular systems. For instance, research into oxygen-independent fluorescent reporter systems, such as the Fluorescence Activating and absorption Shifting tag (FAST), allows for the study of enzymatic activity in anaerobic environments, which is impossible with traditional fluorescent proteins that require oxygen for chromophore maturation. frontiersin.org Other novel approaches include developing reporter systems based on the biosynthesis of non-ribosomal peptides like the blue pigment indigoidine, offering a versatile and easy-to-assay signal in both bacterial and mammalian cells. nih.gov In the context of cell-based assays, reporter proteins can be engineered with degradation signals, making their accumulation more dynamic and better reflective of real-time changes in gene expression or pathway activation. frontiersin.orgpromega.com These advanced systems, inspired by the direct and simple readout of pNA-based assays, are expanding the toolkit for high-throughput screening, drug discovery, and fundamental biological research. nih.govindigobiosciences.com

| Reporter System | Principle | Key Advantage | Limitation |

|---|---|---|---|

| p-nitroaniline (pNA) | Enzymatic release of a chromophore. d-nb.info | Simple, cost-effective, robust for purified enzyme assays. | Lower sensitivity compared to fluorescent/luminescent systems. |

| Fluorescent Reporters (e.g., ACC, AMC) | Enzymatic release of a fluorophore. nih.gov | High sensitivity, suitable for cell imaging. | Potential for background fluorescence. |

| Bioluminescent Reporters (e.g., Luciferase) | Enzyme-catalyzed light-producing reaction. | Extremely high sensitivity, low background. promega.com | Requires specific substrates (e.g., luciferin) and cofactors. |

| FAST System | A protein tag that fluoresces upon binding a specific fluorogen. frontiersin.org | Oxygen-independent, suitable for anaerobic systems. frontiersin.org | Requires addition of an exogenous fluorogen. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Ala-Ala-Ala-pNA · HCl, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc/t-Bu chemistry. The tripeptide sequence (Ala-Ala-Ala) is assembled stepwise, followed by coupling with the para-nitroaniline (pNA) chromophore. After cleavage and deprotection, the product is purified via reverse-phase HPLC. To ensure reproducibility:

- Document reaction conditions (e.g., coupling agents, solvents, temperature) in detail .

- Include characterization data (HPLC chromatograms, mass spectrometry, and NMR) for critical intermediates and the final product .

- Provide purity thresholds (≥95% or ≥98%) as per supplier specifications .

Q. How is the identity and purity of H-Ala-Ala-Ala-pNA · HCl validated in enzymatic assays?

- Methodological Answer :

- Purity : Quantified via HPLC with UV detection (λ = 310 nm for pNA) and integration of peak areas .

- Identity : Confirmed by ESI-MS (expected [M+H]⁺ = 377.4 g/mol) and amino acid analysis after acid hydrolysis .

- Critical Note : For new batches, compare retention times and spectral data with certified reference materials to rule out impurities affecting protease activity .

Advanced Research Questions

Q. How should researchers resolve contradictions in kinetic data when using H-Ala-Ala-Ala-pNA · HCl as a protease substrate?

- Methodological Answer : Contradictions may arise from:

- Substrate Stability : Test pre-incubation stability in assay buffers (e.g., pH 7.4, 37°C) to rule out autohydrolysis .

- Enzyme Specificity : Use orthogonal assays (e.g., fluorogenic substrates) to confirm protease selectivity for the Ala-Ala-Ala sequence .

- Data Normalization : Normalize hydrolysis rates to control reactions (e.g., no enzyme, or heat-inactivated enzyme) to account for background absorbance .

- Example Table :

| Condition | Hydrolysis Rate (ΔA/min) | Notes |

|---|---|---|

| Active Protease | 0.15 ± 0.02 | Primary data |

| No Protease | 0.01 ± 0.005 | Background correction |

| Fluorogenic Control | 0.14 ± 0.03 | Validation |

Q. What experimental strategies can address unexpected instability of H-Ala-Ala-Ala-pNA · HCl under varying buffer conditions?

- Methodological Answer :

- pH Sensitivity : Perform stability assays across pH 3–9 to identify degradation thresholds. Use buffering agents (e.g., Tris, phosphate) compatible with protease activity .

- Temperature Effects : Store aliquots at –20°C (long-term) and 2–8°C (short-term) to minimize hydrolysis .

- Oxidative Degradation : Avoid buffers containing strong oxidizers (e.g., peroxides) and include antioxidants (e.g., DTT) if necessary .

Q. How can researchers optimize kinetic assays using H-Ala-Ala-Ala-pNA · HCl for low-abundance proteases?

- Methodological Answer :

- Signal Amplification : Increase substrate concentration up to 10× Km while ensuring solubility limits.

- Detection Limits : Use microplate readers with enhanced sensitivity (OD 405–410 nm) and extended incubation times (≥60 min) .

- Negative Controls : Include protease inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response curves in inhibitor studies with H-Ala-Ala-Ala-pNA · HCl?

- Methodological Answer :

- Fit data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism).

- Calculate IC₅₀ values via log(inhibitor) vs. normalized response models .

- Validate with bootstrap resampling (≥1000 iterations) to estimate confidence intervals .

Q. How should conflicting literature reports on the Km of H-Ala-Ala-Ala-pNA · HCl be reconciled?

- Methodological Answer :

- Compare assay conditions (e.g., buffer ionic strength, temperature) across studies.

- Perform cross-validation with a reference protease (e.g., trypsin) under standardized conditions .

- Publish raw datasets (e.g., absorbance vs. time) to enable meta-analysis .

Experimental Design Considerations

Q. What controls are essential when designing inhibition assays with H-Ala-Ala-Ala-pNA · HCl?

- Methodological Answer :

- Positive Control : A known inhibitor (e.g., leupeptin for cysteine proteases).

- Solvent Control : Match DMSO or solvent concentrations in test and control wells.

- Z’-Factor : Calculate assay robustness (Z’ ≥ 0.5 indicates high reproducibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.